3-Aminothieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-Aminothieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of LIM kinase 1 (LIMK1), which plays a crucial role in the regulation of the actin cytoskeleton . The structure of this compound consists of a thieno[2,3-b]pyridine core with an amino group at the 3-position and a carboxamide group at the 2-position.
Mechanism of Action
Target of Action
The primary target of 3-Aminothieno[2,3-b]pyridine-2-carboxamide is LIMK1 (LIM domain kinase 1) . LIMK1 is a serine protein kinase that plays a crucial role in the regulation of the actin cytoskeleton . It is found downstream of the Rho family GTPase cascade and aids in the regulation of the actin cytoskeleton .
Mode of Action
This compound inhibits LIMK1 . The inhibition of LIMK1 disrupts actin polymerization, which is essential for cellular motility towards an extracellular chemoattractant . This disruption can prevent the metastatic potential of tumor cell lines where LIMK1 is overexpressed .
Biochemical Pathways
The compound affects the actin cytoskeleton regulation pathway. LIMK1, the target of this compound, phosphorylates cofilin, an actin depolymerization factor . When cofilin is non-phosphorylated, it binds to globular actin, preventing actin polymerization while promoting filamentous–actin depolymerisation . Phosphorylation of cofilin by LIMK1 renders cofilin inactive or unable to bind to actin, leading to actin polymerisation .
Pharmacokinetics
It is known that the compound has a molecular weight of 19323 Da
Result of Action
The inhibition of LIMK1 by this compound leads to the disruption of actin polymerization . This can result in the prevention of cellular motility, invasiveness, and metastasis in tumor cell lines where LIMK1 is overexpressed .
Biochemical Analysis
Biochemical Properties
3-Aminothieno[2,3-b]pyridine-2-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with LIM kinase 1 (LIMK1), where this compound acts as an inhibitor . This interaction is crucial as LIMK1 is involved in the regulation of the actin cytoskeleton, which is essential for various cellular processes such as cell division, motility, and maintenance of cell shape .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce changes in the cell cycle profile, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . Additionally, its inhibition of LIMK1 affects the actin cytoskeleton, leading to changes in cell motility and structure .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an inhibitor of LIMK1, it prevents the phosphorylation of cofilin, an actin depolymerization factor. This inhibition results in the stabilization of actin filaments, thereby affecting the actin cytoskeleton and cellular dynamics . Furthermore, its interaction with other enzymes and proteins may lead to changes in gene expression, contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including the nature of solvents used during experiments . Long-term effects on cellular function have been noted, with studies indicating that prolonged exposure to this compound can lead to sustained changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased apoptosis . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to affect glycolysis and gluconeogenesis pathways, leading to changes in metabolite levels . These interactions can influence the overall metabolic flux within cells, contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with cyanoacetamide under basic conditions, followed by cyclization to form the thieno[2,3-b]pyridine core . Another approach involves the use of ortho-formylbenzoic acid, which reacts with primary and secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides to form various cyclized products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Aminothieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidative dimerization, which can proceed through different mechanistic pathways depending on the nature of the solvents used .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hypochlorite for oxidation, ortho-formylbenzoic acid for cyclization, and various bases and acids for facilitating different reaction pathways .
Major Products Formed
The major products formed from the reactions of this compound include cyclized derivatives such as isoindole-6,12-diones and pyrimidin-2-yl benzoic acids .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzothieno[3,2-d]pyrimidine: Another LIMK1 inhibitor with a similar tricyclic structure.
3,6-Diaminothieno[2,3-b]pyridines: Selective inhibitors of plasmodial glycogen synthase kinase-3 (PfGSK-3) and bacterial histidine kinase autophosphorylation.
Uniqueness
3-Aminothieno[2,3-b]pyridine-2-carboxamide is unique due to its specific inhibition of LIMK1, which is crucial for the regulation of the actin cytoskeleton. This makes it a valuable compound for studying the metastatic potential of tumor cells and developing potential therapeutic agents for cancer treatment .
Properties
IUPAC Name |
3-aminothieno[2,3-b]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-5-4-2-1-3-11-8(4)13-6(5)7(10)12/h1-3H,9H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIZYTUIRQMBPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326861 | |
Record name | 3-aminothieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55557-48-7 | |
Record name | 3-aminothieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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